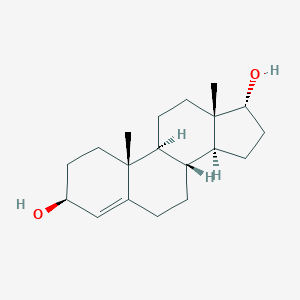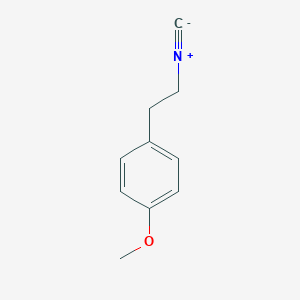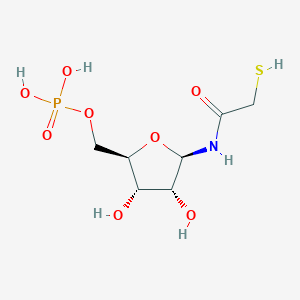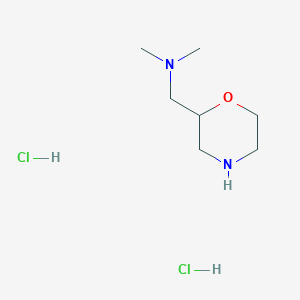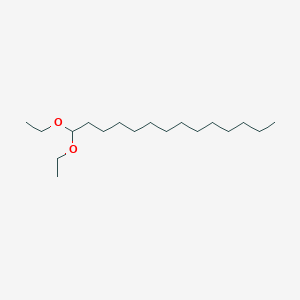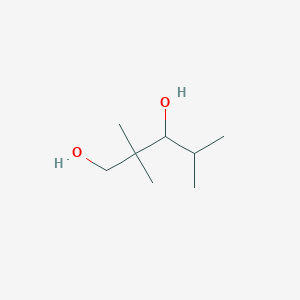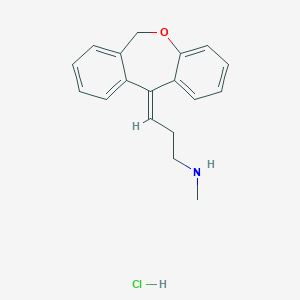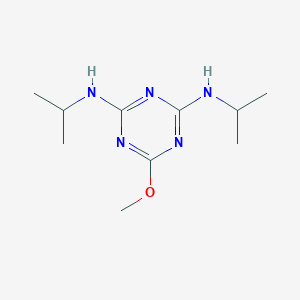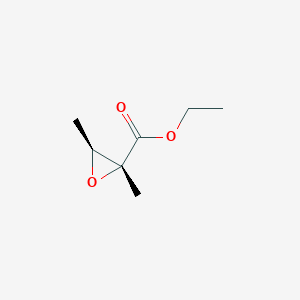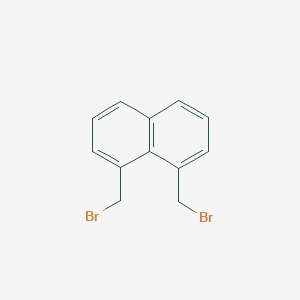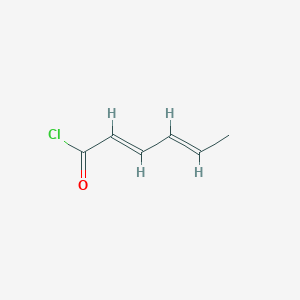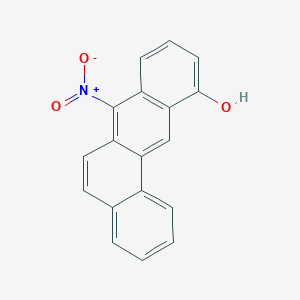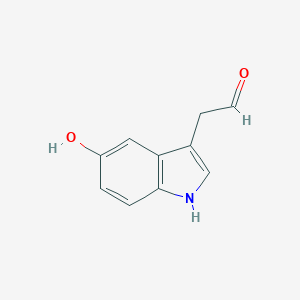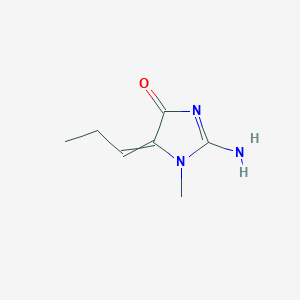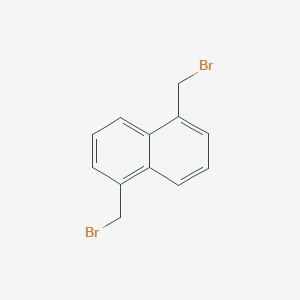
1,5-Bis(bromomethyl)naphthalene
Übersicht
Beschreibung
1,5-Bis(bromomethyl)naphthalene is a chemical compound with the CAS Number: 21646-18-4 . It has a molecular weight of 314.02 and is solid in its physical form .
Synthesis Analysis
The synthesis of 2.2naphthalenoparacyclophane-1,13-diene has been described in four steps from 1,5-bis(bromomethyl)naphthalene and 1,4-benzenedimethanethiol . This process involves the use of 2,6-dioctyloxynaphthalene and benzene moieties .Molecular Structure Analysis
The IUPAC name for 1,5-Bis(bromomethyl)naphthalene is the same as its common name . The InChI code for this compound is 1SWissenschaftliche Forschungsanwendungen
Organic Synthesis and Pharmaceuticals
Field
This compound is used in the field of Organic Synthesis and Pharmaceuticals .
Application
1,5-Bis(bromomethyl)naphthalene is employed as an intermediate for organic synthesis and pharmaceuticals .
Method of Application
The specific methods of application or experimental procedures are not detailed in the sources. However, as an intermediate in organic synthesis, it would typically be used in various chemical reactions to produce other compounds.
Results or Outcomes
The specific results or outcomes are not detailed in the sources. However, the production of other compounds would be the expected outcome.
Synthesis of Alkoxy-Substituted (1,5)Naphthalene-paracyclophanediene
Field
This compound is used in the field of Chemical Synthesis .
Application
1,5-Bis(bromomethyl)naphthalene is used in the synthesis of 2.2naphthalenoparacyclophane-1,13-diene .
Method of Application
The synthesis involves four steps from 1,5-bis(bromomethyl)naphthalene and 1,4-benzenedimethanethiol .
Results or Outcomes
Despite a strain energy of 24.3 kcal/mol, the naphthalenoparacyclophanediene was unreactive toward a library of olefin metathesis catalysts . This diminished reactivity can be explained by the steric hindrance of the twisted olefin .
Optoelectronics, Chiral Ligands, and Planar Chiral Materials
Field
This compound is used in the field of Optoelectronics , Chiral Ligands , and Planar Chiral Materials .
Application
The incorporation of an electron donor (naphthalene) into the rigid paracyclophanediene structure can allow for applications in optoelectronics, chiral ligands, and planar chiral materials .
Method of Application
The specific methods of application or experimental procedures are not detailed in the sources. However, it involves the incorporation of an electron donor (naphthalene) into the rigid paracyclophanediene structure .
Results or Outcomes
The specific results or outcomes are not detailed in the sources. However, the expected outcome would be the creation of materials with potential applications in optoelectronics, chiral ligands, and planar chiral materials .
Synthesis of Indan-Based Unusual α-Amino Acid Derivatives
Field
This compound is used in the field of Chemical Synthesis .
Application
1,8-Bis(bromomethyl)naphthalene has been used in the synthesis of indan-based unusual α-amino acid derivatives under solid-liquid phase-transfer catalysis conditions .
Method of Application
The specific methods of application or experimental procedures are not detailed in the sources. However, it involves the use of 1,8-Bis(bromomethyl)naphthalene in the synthesis of indan-based unusual α-amino acid derivatives under solid-liquid phase-transfer catalysis conditions .
Results or Outcomes
The specific results or outcomes are not detailed in the sources. However, the expected outcome would be the creation of indan-based unusual α-amino acid derivatives .
Two-Photon Chemistry
Field
This compound is used in the field of Two-Photon Chemistry .
Application
1,8-Bis(bromomethyl)naphthalene has been studied in two-photon chemistry using time-delayed, two-color photolysis and argon ion laser-jet photolysis techniques .
Method of Application
The specific methods of application or experimental procedures are not detailed in the sources. However, it involves the use of time-delayed, two-color photolysis and argon ion laser-jet photolysis techniques .
Results or Outcomes
The specific results or outcomes are not detailed in the sources. However, the expected outcome would be the understanding of the two-photon chemistry of 1,8-Bis(bromomethyl)naphthalene .
Synthesis of Unusual α-Amino Acid Derivatives
Application
1,8-Bis(bromomethyl)naphthalene has been used in the synthesis of unusual α-amino acid derivatives .
Method of Application
The specific methods of application or experimental procedures are not detailed in the sources. However, it involves the use of 1,8-Bis(bromomethyl)naphthalene in the synthesis of unusual α-amino acid derivatives .
Results or Outcomes
The specific results or outcomes are not detailed in the sources. However, the expected outcome would be the creation of unusual α-amino acid derivatives .
Eigenschaften
IUPAC Name |
1,5-bis(bromomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHUYTIFYQXOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495135 | |
| Record name | 1,5-Bis(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(bromomethyl)naphthalene | |
CAS RN |
21646-18-4 | |
| Record name | 1,5-Bis(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



